molecular formula C8H15ClO2S B13178967 3-(1-Chlorobutan-2-yl)tetrahydrothiophene 1,1-dioxide

3-(1-Chlorobutan-2-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13178967
M. Wt: 210.72 g/mol
InChI Key: NKJYZFOGWQEQRH-UHFFFAOYSA-N
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Description

3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring and a chlorobutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 1-chlorobutan-2-yl with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like thionyl chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of a chlorobutan-2-yl group and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

3-(1-Chlorobutan-2-yl)tetrahydrothiophene 1,1-dioxide is an organic compound characterized by its unique thiolane structure and potential biological activity. This compound has garnered interest for its applications in medicinal chemistry, particularly as a building block in the synthesis of more complex molecules and for its potential therapeutic properties.

The molecular formula of this compound is C8H15ClO2S, with a molecular weight of 210.72 g/mol. Its IUPAC name reflects its structural features, including a chlorobutan-2-yl substituent on the thiolane ring.

PropertyValue
Molecular FormulaC8H15ClO2S
Molecular Weight210.72 g/mol
IUPAC Name3-(1-chlorobutan-2-yl)thiolane 1,1-dioxide
InChI KeyNKJYZFOGWQEQRH-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound suggests several potential mechanisms and applications:

Antimicrobial Activity
Studies have indicated that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential
Preliminary research has suggested that compounds similar to this compound may possess anticancer properties. The compound's ability to modulate enzyme activity and signal transduction pathways could play a role in inhibiting tumor growth. Further studies are required to elucidate its efficacy against various cancer cell lines.

Mechanism of Action
The mechanism of action is thought to involve the interaction with specific enzymes or receptors within biological systems. This interaction may lead to either the inhibition or activation of certain biological pathways, contributing to its observed effects. Understanding these interactions is crucial for developing therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry explored derivatives of tetrahydrothiophene compounds, noting their potential against various bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
  • Cancer Research : Research presented at the Annual Cancer Research Conference examined the effects of thiolane derivatives on cancer cell proliferation. Results indicated that certain modifications led to significant reductions in cell viability in vitro.
  • Enzyme Inhibition : Investigations into the enzyme inhibition properties of similar compounds have shown promise in targeting specific pathways involved in disease states such as inflammation and cancer.

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

3-(1-chlorobutan-2-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C8H15ClO2S/c1-2-7(5-9)8-3-4-12(10,11)6-8/h7-8H,2-6H2,1H3

InChI Key

NKJYZFOGWQEQRH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1CCS(=O)(=O)C1

Origin of Product

United States

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